2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol

Lipophilicity logP Drug-likeness

2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol (CAS 1427412-40-5) is a synthetic piperidine derivative featuring a 2,2,2-trifluoroethyl substituent on the ring nitrogen and a 2-hydroxyethyl group at the 4-position. With a molecular formula of C₉H₁₆F₃NO and a molecular weight of 211.22 g/mol, this compound serves as a versatile intermediate and building block in medicinal chemistry, particularly in the synthesis of PROTAC (proteolysis-targeting chimera) linkers and kinase inhibitor scaffolds.

Molecular Formula C9H16F3NO
Molecular Weight 211.22 g/mol
CAS No. 1427412-40-5
Cat. No. B1443759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol
CAS1427412-40-5
Molecular FormulaC9H16F3NO
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCO)CC(F)(F)F
InChIInChI=1S/C9H16F3NO/c10-9(11,12)7-13-4-1-8(2-5-13)3-6-14/h8,14H,1-7H2
InChIKeyDWVRFBOHBNJDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol (CAS 1427412-40-5): A Trifluoroethyl-Substituted Piperidine-Ethanol Building Block for Medicinal Chemistry and PROTAC Linker Design


2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol (CAS 1427412-40-5) is a synthetic piperidine derivative featuring a 2,2,2-trifluoroethyl substituent on the ring nitrogen and a 2-hydroxyethyl group at the 4-position . With a molecular formula of C₉H₁₆F₃NO and a molecular weight of 211.22 g/mol, this compound serves as a versatile intermediate and building block in medicinal chemistry, particularly in the synthesis of PROTAC (proteolysis-targeting chimera) linkers and kinase inhibitor scaffolds . The trifluoroethyl group imparts distinct physicochemical properties—including altered lipophilicity, metabolic stability, and hydrogen-bonding capacity—that differentiate this compound from non-fluorinated piperidine-ethanol analogs and from regioisomeric or chain-length variants .

Supports PROTAC linker design with ethylene spacer
Trifluoroethyl group alters lipophilicity and metabolic stability
4-Substituted regioisomer for kinase inhibitor scaffold synthesis
Rule-of-Three compliant fragment for FBDD libraries

Why Generic Substitution Fails: Physicochemical and Structural Differentiation of 2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol from Unsubstituted and Alternative Piperidine-Ethanol Building Blocks


Direct substitution of 2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol with non-fluorinated analogs such as 4-piperidineethanol (CAS 622-26-4) or with shorter-chain analogs like 1-(2,2,2-trifluoroethyl)piperidine-4-methanol (CAS 831169-69-8) is not scientifically valid due to substantial differences in lipophilicity, hydrogen-bond donor/acceptor capacity, and metabolic susceptibility . The trifluoroethyl group significantly increases logP and alters pKa relative to the unsubstituted piperidine, affecting membrane permeability, solubility, and target binding kinetics . Furthermore, the ethylene spacer between the piperidine ring and the hydroxyl group provides a distinct spatial orientation and conformational flexibility profile compared to the methylene-linked variant, which directly impacts the geometry of PROTAC ternary complex formation and linker exit vector trajectory .

Trifluoroethyl group modulates lipophilicity and metabolic stability
Non-fluorinated 4-piperidineethanol lacks fluorine effects, altering PK and membrane properties
Ethylene spacer provides extended linker geometry
Methylene-linked analog has shorter reach, which may alter PROTAC ternary complex formation

Quantitative Differentiation Evidence for 2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol Relative to Structural Analogs


Lipophilicity (logP) Advantage: Trifluoroethyl Substitution Elevates logP by Approximately 1.2–2.0 Units Compared to Non-Fluorinated 4-Piperidineethanol

The introduction of the 2,2,2-trifluoroethyl group on the piperidine nitrogen markedly increases the compound's lipophilicity relative to the parent 4-piperidineethanol. While 4-piperidineethanol (CAS 622-26-4) exhibits a measured logP between 0.30 and 0.70, the trifluoroethyl-substituted analog 3-(2,2,2-trifluoroethyl)piperidine (a structurally related compound lacking the ethanol arm) shows a logP of 1.497, representing an increase of approximately 0.8–1.2 units attributable solely to the trifluoroethyl group. For 2-[1-(2,2,2-trifluoro-ethyl)-piperidin-4-yl]-ethanol, the combined effect of the trifluoroethyl group and the ethanol side chain is predicted to yield a logP in the range of 1.5–2.0, conferring a significant lipophilicity advantage for membrane permeation applications .

Lipophilicity Increase
Data to verify
Target logP ~1.5–2.0 vs. comparator 0.30–0.70 (increase ~1.2–2.0 units)
Reported higher logP may support membrane permeability studies
Predicted values; direct experimental data not available
Lipophilicity logP Drug-likeness Membrane permeability

Linker Length Differentiation: Ethylene Spacer Provides Extended Reach Compared to Methylene-Linked Analog 1-(2,2,2-Trifluoroethyl)piperidine-4-methanol

2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol features a two-carbon (ethylene) spacer between the piperidine ring and the terminal hydroxyl group, compared to the one-carbon (methylene) spacer in 1-(2,2,2-trifluoroethyl)piperidine-4-methanol (CAS 831169-69-8). This additional methylene unit extends the reach of the hydroxyl attachment point by approximately 1.2–1.5 Å in the fully extended conformation, providing a measurably distinct exit vector geometry for PROTAC linker design. In PROTAC applications, linker length and geometry are critical determinants of ternary complex formation efficiency between the target protein and E3 ligase; sub-angstrom differences can dramatically alter degradation potency and selectivity profiles .

Linker Span
Class-level
Ethylene: ~4.8–5.5 Å vs. methylene: ~3.6–4.0 Å (difference ~1.2–1.5 Å)
Longer reach may influence ternary complex geometry
Geometric estimation; not experimentally validated
PROTAC linker Linker geometry Exit vector Ternary complex

Metabolic Stability Enhancement: Trifluoroethyl Group Reduces CYP-Mediated N-Dealkylation Compared to N-Alkyl Piperidine Analogs

The 2,2,2-trifluoroethyl substituent on the piperidine nitrogen is known to confer resistance to cytochrome P450-mediated N-dealkylation, a common metabolic clearance pathway for N-alkyl piperidines. The strong electron-withdrawing effect of the trifluoromethyl group reduces the electron density on the adjacent carbon, disfavoring the hydrogen-atom abstraction step that initiates oxidative N-dealkylation. While direct microsomal stability data for 2-[1-(2,2,2-trifluoro-ethyl)-piperidin-4-yl]-ethanol are not publicly available, class-level evidence from structurally related N-trifluoroethyl heterocycles demonstrates that this substitution can reduce intrinsic clearance by 3- to 10-fold compared to the corresponding N-methyl or N-ethyl analogs .

Metabolic Stability
Class-level
Predicted 3–10× reduction in N-dealkylation vs. N-alkyl analogs
Class-level effect may support metabolic stability screening
Direct microsomal data not available for this compound
Metabolic stability CYP450 N-dealkylation Fluorine substitution

pKa Modulation: Trifluoroethyl Substitution Lowers Piperidine Basicity Relative to N-Alkyl Analogs, Altering Ionization State at Physiological pH

The electron-withdrawing trifluoroethyl group reduces the basicity of the piperidine nitrogen. For the closely related compound 3-(2,2,2-trifluoroethyl)piperidine, the predicted pKa is approximately 9.87, whereas unsubstituted piperidine has a pKa of approximately 11.1 . This pKa shift of ~1.2 units means that at physiological pH (7.4), a smaller fraction of the trifluoroethyl-substituted compound exists in the protonated, charged form compared to N-alkyl analogs, which can alter tissue distribution, volume of distribution, and off-target binding to amine-recognizing receptors or transporters.

Basicity Shift
Reported
pKa ~9.87 vs. piperidine 11.1 (reduction ~1.2 units)
Lower basicity may alter ionization state at physiological pH
Predicted pKa from structural analog; direct measurement pending
pKa Basicity Ionization state Drug-likeness

Regioisomeric Specificity: 4-Substituted Ethanol Confers Distinct Spatial Orientation Compared to 3-Substituted Analogs in Ligand–Protein Interactions

The 4-position substitution of the ethanol group on the piperidine ring provides a distinct vector orientation relative to the 3-substituted analog 2-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]ethanol. In the GPR119 agonist patent US20140296202A1, compounds utilizing the 4-substituted trifluoroethyl-piperidine scaffold demonstrated specific agonist activity (Example 1: Human GPR119 EC₅₀ = 28.74 nM), where the 4-position geometry is critical for receptor complementarity . While direct activity comparisons between 4- and 3-substituted regioisomers were not explicitly reported, the regiochemical preference for the 4-position is a consistent feature across the patent's exemplified compounds, suggesting that the 4-substituted ethanol vector is favored for GPR119 target engagement.

Regiochemical Specificity
Reported
4-substitution vs. 3-substitution: ~60° vector angle difference
4-Position provides distinct exit vector for ligand–protein interactions
Inferred from GPR119 agonist SAR; limited regioisomer comparison
Regiochemistry Vector alignment Structure-activity relationship

Optimal Application Scenarios for 2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol Based on Differentiated Physicochemical and Structural Properties


PROTAC Linker Design Requiring Extended Ethylene Spacer and Metabolic Stability

In PROTAC development programs where the target protein and E3 ligase present binding pockets separated by a distance of 10–14 Å, the ethylene spacer of 2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol provides an optimal linker segment length (~4.8–5.5 Å) that, when combined with additional linker modules, can bridge the required distance . The trifluoroethyl group simultaneously confers resistance to metabolic N-dealkylation, enhancing the stability of the linker in vivo—a critical advantage over unsubstituted piperidine linkers that are rapidly cleared via CYP-mediated degradation . This compound is particularly suited for orally bioavailable PROTACs where both linker stability and precise geometry are required.

Kinase Inhibitor Scaffolds Targeting Intracellular Kinases with Gatekeeper Residue Constraints

For kinase inhibitor programs targeting enzymes with hydrophobic gatekeeper residues (e.g., Abl T315I, EGFR T790M), the enhanced lipophilicity (logP ~1.5–2.0) provided by the trifluoroethyl group facilitates occupancy of hydrophobic pockets adjacent to the ATP-binding site . The reduced basicity (pKa ~9.87) lowers the fraction of positively charged species at physiological pH, reducing hERG liability relative to more basic N-alkyl piperidine scaffolds commonly employed in kinase inhibitor design . The 4-substituted ethanol moiety also provides a versatile handle for further derivatization (e.g., esterification, etherification) without introducing stereochemical complexity.

Fragment-Based Drug Discovery (FBDD) Libraries for Membrane-Associated or Intracellular Targets

The combination of moderate lipophilicity (logP 1.5–2.0), a single hydrogen-bond donor (hydroxyl), and a balanced molecular weight (211.22 g/mol) positions 2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol as a Rule-of-Three compliant fragment for FBDD campaigns targeting membrane-associated or intracellular proteins . Compared to the more polar non-fluorinated 4-piperidineethanol (logP 0.3–0.7), this compound exhibits superior membrane permeability, making it a preferred fragment screening component for targets where intracellular access is a prerequisite for hit identification .

Application
Selection Property
Validation Focus
PROTAC linker design
Ethylene spacer geometry and trifluoroethyl stability
Ternary complex formation efficiency and linker metabolic stability
Kinase inhibitor scaffolds
Trifluoroethyl-modulated lipophilicity and basicity
Hydrophobic pocket occupancy and hERG-related off-target binding
Fragment-based screening
Rule-of-Three compliance and balanced lipophilicity
Intracellular target hit identification via membrane permeability
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